molecular formula C14H17ClFNO B8460790 Methanone, [1-(2-chloroethyl)-4-piperidinyl](4-fluorophenyl)- CAS No. 60285-09-8

Methanone, [1-(2-chloroethyl)-4-piperidinyl](4-fluorophenyl)-

Cat. No.: B8460790
CAS No.: 60285-09-8
M. Wt: 269.74 g/mol
InChI Key: UJQXEDGDZCOECV-UHFFFAOYSA-N
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Description

Methanone, [1-(2-chloroethyl)-4-piperidinyl](4-fluorophenyl)- is a useful research compound. Its molecular formula is C14H17ClFNO and its molecular weight is 269.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, [1-(2-chloroethyl)-4-piperidinyl](4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, [1-(2-chloroethyl)-4-piperidinyl](4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60285-09-8

Molecular Formula

C14H17ClFNO

Molecular Weight

269.74 g/mol

IUPAC Name

[1-(2-chloroethyl)piperidin-4-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H17ClFNO/c15-7-10-17-8-5-12(6-9-17)14(18)11-1-3-13(16)4-2-11/h1-4,12H,5-10H2

InChI Key

UJQXEDGDZCOECV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chloroethyl)-4-(4-fluorobenzoyl)piperidine hydrochloride (800 mg, 2.61 mmol) was suspended in ether (20 ml). With cooling in an ice bath, saturated sodium carbonate aqueous solution (5 ml) was added dropwise to the suspension. The reaction solution was extracted with ether and washed with saturated brine, and the resulting organic layer was dried on anhydrous sodium carbonate. Thereafter, the organic layer was filtered through silica gel (5 g), the solvent was removed by evaporation and then the resulting residue was purified by subjecting it to a silica gel column chromatography (ether) to obtain 650 mg (92.3%) of the title compound in the form of light yellow solid.
Name
1-(2-Chloroethyl)-4-(4-fluorobenzoyl)piperidine hydrochloride
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92.3%

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